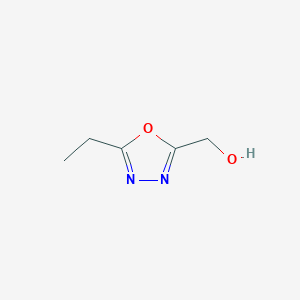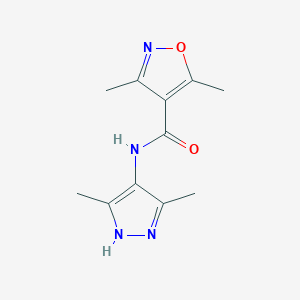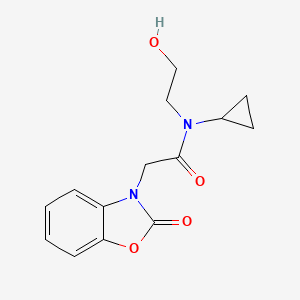![molecular formula C9H10ClNO2 B7556476 N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Triclosan, and it has been used as an antibacterial agent in various products such as soaps, toothpaste, and cosmetics. However, in recent years, there has been a growing interest in the scientific community to explore the potential of this compound as a research tool.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide is related to its ability to disrupt the bacterial cell membrane. Triclosan binds to a specific enzyme in the bacterial cell membrane, which is responsible for synthesizing fatty acids. This binding inhibits the enzyme's activity, leading to a disruption in the synthesis of the bacterial cell membrane. As a result, the bacterial cell becomes more permeable, leading to its death.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide has been shown to have other biochemical and physiological effects. For example, Triclosan has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, Triclosan has been shown to have anti-cancer properties, which may be useful in the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide in lab experiments is its ability to disrupt bacterial cell membranes. This property has been exploited in the development of new antibiotics and antimicrobial agents. However, one of the limitations of using Triclosan in lab experiments is its potential toxicity. Triclosan has been shown to have toxic effects on aquatic organisms, and there is a growing concern about its potential impact on human health.
Future Directions
There are many potential future directions for the study of N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide. One area of interest is the development of new antimicrobial agents based on Triclosan's ability to disrupt bacterial cell membranes. Additionally, there is a growing interest in the study of Triclosan's anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the potential of this compound as a research tool and therapeutic agent.
Conclusion:
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have antimicrobial, anti-inflammatory, and anti-cancer properties, making it a promising research tool and therapeutic agent. However, further research is needed to fully understand the potential of this compound and its limitations.
Synthesis Methods
The synthesis of N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide can be achieved through a variety of methods. One of the most common methods involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenolate. This intermediate is then reacted with chloroacetic acid to form N-(2,4-dichlorophenyl)-2-chloroacetamide, which is subsequently reacted with sodium hydroxide to produce N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide has been used extensively in scientific research as a tool to study various biological processes. One of the most common applications of this compound is in the study of bacterial cell membranes. Triclosan has been shown to disrupt the cell membrane of bacteria, leading to their death. This property has been exploited in the development of new antibiotics and antimicrobial agents.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-4-2-1-3-7(8)5-11-9(13)6-12/h1-4,12H,5-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYMVNIJSCKAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)
![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)


![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)



